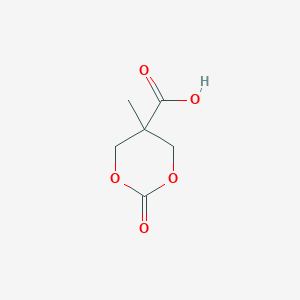

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid

Description

Significance of the 1,3-Dioxane-2-one Core in Organic Synthesis

The 1,3-dioxan-2-one (B34567) structure, a six-membered cyclic carbonate, is a cornerstone in modern polymer chemistry. rsc.org This chemical core is a highly valued monomer in the synthesis of aliphatic polycarbonates and polyurethanes. rsc.org These polymers are of particular interest for biomedical applications, a focus driven by their inherent low toxicity and biodegradability. rsc.org

A key chemical property of the 1,3-dioxan-2-one ring is that its ring-opening polymerization (ROP) is thermodynamically favored at all temperatures. rsc.orgresearchgate.net This contrasts with five-membered cyclic carbonates, whose polymerization can be thermodynamically restricted. researchgate.net This favorable thermodynamic profile makes the six-membered ring a more versatile and efficient building block for creating long-chain polymers. mdpi.com

Historically, the synthesis of these six-membered cyclic carbonates involved hazardous reagents like phosgene (B1210022) and carbon monoxide. rsc.org However, contemporary research has shifted towards more sustainable and "green" chemical pathways. rsc.org Modern methods increasingly utilize carbon dioxide (CO₂) as a C1 source, reacting it with 1,3-diols to form the cyclic carbonate structure, thereby offering a safer and more environmentally conscious alternative. rsc.org

Overview of Research Trajectories for Carboxylic Acid Functionalized Cyclic Carbonates

The incorporation of a carboxylic acid group onto a cyclic carbonate monomer, as seen in 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid, creates a highly versatile chemical tool for polymer synthesis. Research in this area is largely focused on leveraging these functionalized monomers to produce advanced polymers with tailored properties through Ring-Opening Polymerization (ROP). mdpi.com

One of the most promising research trajectories involves using the carboxylic acid group as a handle for post-polymerization modification. This allows for the attachment of various molecules to the polymer backbone, significantly altering its chemical and physical properties. For example, researchers have explored the esterification of these acid groups with drug molecules to create drug-polymer conjugates. nih.gov This approach is being investigated for applications in controlled drug delivery systems. nih.gov

The synthesis of these functional monomers is an active area of investigation. Methods include Steglich esterification to couple carboxylic acid-containing molecules to a pre-existing cyclic carbonate with a hydroxyl group. nih.govrsc.org

The presence of the acidic proton in the carboxylic acid group presents a challenge for traditional ROP methods, which often rely on basic catalysts. This has spurred research into alternative catalytic systems that are compatible with acidic functionalities. The development of new initiators and catalysts for the controlled polymerization of these monomers is crucial for producing well-defined functional polycarbonates. sciepublish.com The ability to precisely control the placement of functional groups like carboxylic acids allows for the fine-tuning of polymer characteristics such as hydrophilicity, degradation rate, and bioadhesion. researchgate.net

Interactive Table: Research Applications of Functionalized Cyclic Carbonates

| Monomer Type | Synthesis/Functionalization Method | Key Research Application | Reference(s) |

| Drug-Carbonate Conjugates | Steglich esterification of a hydroxyl-functional cyclic carbonate with a carboxylic acid-based drug. | Creation of drug-polymer conjugates for potential delivery systems via Ring-Opening Polymerization (ROP). | nih.gov |

| End-Functional Polyesters | Coupling of carboxylic acid-terminated polymers with a hydroxyl-functional cyclic carbonate (glycerol 1,2-carbonate). | Preparation of telechelic (end-functional) polymers for creating block, graft, and cross-linked polymer architectures. | sciepublish.com |

| Bicyclic Carbonates with Alkyne Groups | Steglich esterification coupling homopropargylic carboxylic acid with a secondary alcohol on a bicyclic carbonate precursor. | Synthesis of densely functionalized polycarbonates with moieties for "click chemistry" and other post-polymerization modifications. | rsc.org |

| Zwitterion-Functionalized Polycarbonates | ROP of monomers containing zwitterionic groups (e.g., from amino acids). | Development of materials for protein stabilization and biomedical coatings with anti-fouling properties. | researchgate.netmdpi.com |

Properties

IUPAC Name |

5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-6(4(7)8)2-10-5(9)11-3-6/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVXQWXJTSMUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507471-78-5 | |

| Record name | 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Oxo 1,3 Dioxane 5 Carboxylic Acid

Conventional and Established Synthetic Routes

Established methods for the synthesis of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid predominantly involve the use of Bis-MPA as the starting material and various reagents to facilitate the formation of the cyclic carbonate ring.

Synthesis from 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic Acid (Bis-MPA)

The foundational approach to synthesizing this compound relies on the bifunctional nature of Bis-MPA, which possesses two hydroxyl groups and a carboxylic acid group. The core of the synthesis is the formation of a cyclic carbonate from the two hydroxyl groups. This transformation is typically achieved by reacting Bis-MPA with a suitable carbonylating agent.

One common strategy involves the protection of the carboxylic acid group of Bis-MPA, for example, as a benzyl (B1604629) ester. This protected Bis-MPA derivative is then subjected to cyclization. The final step involves the deprotection of the carboxylic acid, often through palladium-catalyzed hydrogenation, to yield the desired product. This multi-step process, while effective, can be time-consuming and may require purification at each stage.

Direct cyclization of unprotected Bis-MPA is also possible, though challenges such as the solubility of Bis-MPA in common organic solvents need to be addressed. The reactivity of the carboxylic acid group with the carbonylating agent can also lead to side reactions, necessitating careful control of reaction conditions.

Utilization of Chloroformate Reagents in Cyclic Carbonate Formation

Chloroformate reagents, particularly phosgene (B1210022) and its derivatives like triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective for the formation of cyclic carbonates from 1,3-diols such as Bis-MPA. Triphosgene is often preferred as it is a solid and therefore safer and easier to handle than gaseous phosgene.

The reaction typically involves treating Bis-MPA or its esterified derivative with triphosgene in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. The choice of solvent is crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) being commonly used.

A significant challenge in this method is the potential for the formation of oligomeric or polymeric byproducts. This can be mitigated by employing high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. The reaction temperature is also a critical parameter that needs to be controlled to minimize side reactions.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Triphosgene | Pyridine | THF | 0 °C to rt | Moderate to High |

| Triphosgene | Triethylamine | Dichloromethane | -78 °C to rt | Good |

Another approach involves the use of N,N'-carbonyldiimidazole (CDI) as a less hazardous alternative to phosgene derivatives. The reaction of Bis-MPA with CDI leads to the formation of an activated intermediate that subsequently undergoes intramolecular cyclization to form the desired cyclic carbonate. This method generally proceeds under milder conditions and often results in high yields of the pure product.

Catalytic Approaches in the Preparation of the Chemical Entity

Catalytic methods offer several advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste generation. Research in this area has focused on the use of transition metal catalysts and base catalysis to facilitate the synthesis of this compound.

Palladium-Catalyzed Hydrogenation Strategies

Palladium-catalyzed reactions play a crucial role in synthetic routes that involve protecting groups. For instance, if the carboxylic acid of Bis-MPA is protected as a benzyl ester, the final deprotection step to yield this compound is commonly achieved through palladium-catalyzed hydrogenation. This reaction typically involves treating the benzylated cyclic carbonate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This method is highly efficient and generally proceeds with high yields and clean conversion.

More advanced catalytic strategies involve the direct palladium-catalyzed oxidative carbonylation of 1,3-diols to form cyclic carbonates. This approach utilizes carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant. While this method is promising for its atom economy, its specific application to the synthesis of this compound from Bis-MPA requires further investigation to optimize reaction conditions and yields. A potential catalyst system for such a transformation could be PdI2 in the presence of KI. researchgate.net

| Catalyst System | Oxidant | Solvent | Pressure | Temperature |

| PdI2 / KI | Air | N,N-Dimethylacetamide | 20 atm (CO/air) | 100 °C |

Base-Catalyzed Cyclization Processes

Base-catalyzed cyclization offers an alternative pathway for the formation of the cyclic carbonate ring. This can be achieved through a transesterification reaction. For example, a derivative of Bis-MPA, such as its methyl ester, can be reacted with a dialkyl carbonate (e.g., dimethyl carbonate) in the presence of a base. The base promotes the intramolecular attack of one of the hydroxyl groups onto the newly formed carbonate ester, leading to the formation of the six-membered ring and the elimination of an alcohol.

The choice of base is critical in this process, with non-nucleophilic organic bases or alkali metal carbonates often being employed. The reaction conditions, including temperature and the removal of the alcohol byproduct, need to be carefully controlled to drive the equilibrium towards the formation of the cyclic product. While this method is conceptually straightforward, its efficiency for the synthesis of this compound specifically needs to be evaluated and optimized.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often varied include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.

For the N,N'-carbonyldiimidazole (CDI) mediated cyclization, optimization may involve exploring different solvents to enhance the solubility of the starting materials and intermediates. The reaction temperature can also be adjusted to find a balance between a reasonable reaction rate and the prevention of thermal decomposition of the product.

In catalytic approaches, the catalyst loading, the nature of the ligands (in the case of transition metal catalysis), and the concentration of the reactants are all important variables. For palladium-catalyzed reactions, screening different palladium sources and ligands can lead to significant improvements in catalytic activity and selectivity. In base-catalyzed reactions, the strength and concentration of the base must be carefully chosen to promote the desired cyclization without causing unwanted side reactions such as hydrolysis of the ester groups.

Systematic studies involving the variation of these parameters, often using design of experiments (DoE) methodologies, can lead to the identification of the optimal conditions for the synthesis of this compound, resulting in improved yields, reduced reaction times, and a more sustainable chemical process.

| Synthetic Method | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Triphosgene Cyclization | Reagent addition rate, temperature, stoichiometry | Increased yield, reduced byproducts |

| CDI Cyclization | Solvent, temperature, reaction time | Improved reaction rate and purity |

| Palladium-Catalyzed Carbonylation | Catalyst loading, ligand, pressure, temperature | Higher catalytic efficiency and selectivity |

| Base-Catalyzed Cyclization | Base type and concentration, temperature | Enhanced cyclization efficiency, minimized side reactions |

Chemical Reactivity and Derivatization Strategies of 5 Methyl 2 Oxo 1,3 Dioxane 5 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and its reactivity in the context of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid is of significant interest for molecular functionalization.

Esterification of the carboxylic acid moiety is a fundamental strategy for modifying the properties and extending the applications of this compound. The conversion of the carboxylic acid to an ester can enhance solubility, modulate biological activity, or provide a handle for further chemical manipulation.

Standard esterification methods are applicable, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com For more sensitive substrates or to achieve higher yields, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or with activation using reagents like N,N'-carbonyldiimidazole (CDI) can be utilized.

A variety of alcohols can be employed in these reactions, leading to a diverse array of ester derivatives. The choice of alcohol can introduce additional functional groups, such as alkenes, alkynes, or protected amines and alcohols, thereby expanding the synthetic utility of the resulting molecule.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.), reflux | Methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |

| This compound | Benzyl (B1604629) alcohol, DCC, DMAP, CH₂Cl₂ | Benzyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |

The formation of amide bonds from the carboxylic acid group of this compound opens avenues for the synthesis of peptidomimetics and other biologically relevant molecules. google.comresearchgate.net This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU). google.com The choice of coupling reagent and reaction conditions can be optimized to minimize side reactions and ensure high yields. The reaction with amines can be performed with a wide range of amino compounds, including amino acids, to generate more complex structures.

Beyond amides, the carboxylic acid can be converted into other derivatives such as acid chlorides, anhydrides, and thioesters, further demonstrating its synthetic versatility.

Table 2: Amide Bond Formation and Other Carboxyl Derivatives

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Glycine methyl ester, EDC, HOBt, DMF | Methyl 2-((5-methyl-2-oxo-1,3-dioxane-5-carbonyl)amino)acetate |

| This compound | Aniline, PyBOP, DIPEA, CH₂Cl₂ | N-phenyl-5-methyl-2-oxo-1,3-dioxane-5-carboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. google.com For this compound, this reaction would lead to the formation of 5-methyl-1,3-dioxan-2-one.

The stability of the carbanion intermediate formed upon decarboxylation is a key factor in determining the feasibility and conditions of the reaction. In the case of this compound, the resulting carbanion at the 5-position would be stabilized by the adjacent oxygen atoms of the dioxane ring through inductive effects.

Decarboxylation can be promoted by heat or by using specific catalysts. nih.gov The mechanism often involves the formation of an enolate-like intermediate which is then protonated to give the final product. The specific conditions required for the efficient decarboxylation of this compound would need to be experimentally determined.

Ring-Opening Reactivity of the 1,3-Dioxane-2-one Heterocycle

The 1,3-dioxane-2-one ring is a cyclic carbonate, which is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key feature for the use of this compound in polymerization and for the synthesis of functionalized diols.

The carbonyl carbon of the cyclic carbonate is electrophilic and can be attacked by a variety of nucleophiles. researchgate.net This attack leads to the cleavage of one of the acyl-oxygen bonds and the opening of the ring.

Common nucleophiles that can initiate ring-opening include hydroxides, alkoxides, amines, and organometallic reagents. The reaction can be catalyzed by both acids and bases. Under basic conditions, the nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Ring-opening polymerization of cyclic carbonates is a well-established method for the synthesis of polycarbonates. In the context of this compound and its derivatives, this reactivity could be exploited to create functionalized polycarbonates with pendant carboxylic acid or ester groups.

Table 3: Nucleophilic Ring-Opening Reactions

| Reactant | Nucleophile/Conditions | Product (after workup) |

|---|---|---|

| This compound | NaOH (aq), then H₃O⁺ | 2,2-bis(hydroxymethyl)propanoic acid |

| Methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate | Sodium methoxide (B1231860) in methanol | Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

The 1,3-dioxane-2-one structure contains an acetal-like functionality at the C2 position. Acetal (B89532) groups are known to be susceptible to transacetalization in the presence of other alcohols and an acid catalyst. biosynth.com This reaction involves the exchange of the alkoxy groups of the acetal.

For this compound, while the primary reactivity is at the carbonate, under certain acidic conditions and in the presence of an excess of another diol, it is conceivable that a transacetalization-type reaction could occur at the C2 position, leading to the formation of a different cyclic carbonate. However, the carbonate carbonyl group is generally more reactive towards nucleophiles than the acetal ether linkages. Therefore, ring-opening reactions are expected to be the predominant pathway. The stability of the 1,3-dioxane-2-one ring to transacetalization would likely be greater than that of a simple 1,3-dioxane (B1201747) due to the electronic influence of the carbonyl group.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening of the 1,3-dioxan-2-one (B34567) core in this compound is a key reaction pathway, offering a route to highly functionalized acyclic compounds. The outcome of this process is heavily influenced by the nature of the attacking nucleophile and the reaction conditions, which govern the regioselectivity and stereoselectivity of the bond cleavage.

Nucleophilic attack can theoretically occur at either the carbonyl carbon (C2) or the methylene (B1212753) carbons (C4/C6) of the dioxane ring. Generally, attack at the electrophilic carbonyl carbon is the more prevalent pathway for cyclic carbonates. iciq.org This leads to the cleavage of an acyl-oxygen bond. In the case of this compound, the two acyl-oxygen bonds are electronically similar, but the steric environment around the C4 and C6 positions is identical due to the gem-disubstitution at C5.

The regioselectivity of the ring-opening is therefore primarily determined by which of the two ester linkages is cleaved. Attack of a nucleophile at the carbonyl carbon (C2) would form a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave either the O1-C2 bond or the O3-C2 bond. Due to the symmetrical nature of the substitution at C5, these two pathways are electronically and sterically equivalent in the absence of external chiral influences.

However, the presence of the carboxylic acid at the C5 position can influence the reaction. Intramolecular catalysis, where the carboxylate group acts as a nucleophile or a general base, could potentially direct the ring-opening. Under basic conditions, deprotonation of the carboxylic acid would generate a carboxylate anion, which could intramolecularly attack the carbonyl carbon of the carbonate, leading to a transient bicyclic anhydride-like intermediate that would be highly susceptible to subsequent nucleophilic attack.

The stereoselectivity of the ring-opening process is centered around the quaternary carbon at the C5 position. Since this carbon is a stereocenter, the ring-opening reaction can proceed with either retention or inversion of configuration, depending on the mechanism. A direct SN2 attack by a nucleophile at C4 or C6 would theoretically lead to inversion of configuration at that center. However, attack at the carbonyl carbon, which is more likely, would not directly involve the C5 stereocenter in the bond-breaking or bond-making steps of the initial ring-opening. The stereochemistry at C5 would thus be retained in the resulting acyclic product.

Reactivity at the Methyl and Dioxane Ring Positions

Beyond the reactivity of the cyclic carbonate and carboxylic acid functionalities, the methyl group and the dioxane ring skeleton of this compound also present opportunities for chemical modification.

Functionalization of the Methyl Group

The methyl group attached to the quaternary center at C5 is generally unreactive towards many reagents. However, its functionalization can be achieved under specific conditions, typically involving radical-based or strong base-mediated processes.

Radical halogenation, for instance, could provide a pathway to introduce a handle for further derivatization. Under UV irradiation or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively brominate the methyl group. The resulting bromomethyl derivative would be a versatile intermediate for nucleophilic substitution reactions.

Alternatively, deprotonation of the methyl group is challenging due to the relatively high pKa of alkanes. However, the use of very strong bases, such as organolithium reagents in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), could potentially generate a carbanion. This carbanion could then react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. While this approach is common for activating methyl groups on heterocyclic systems, its application to a sterically hindered quaternary center adjacent to two oxygen atoms would require careful optimization of reaction conditions.

Recent advances in C-H functionalization reactions offer more sophisticated strategies. nih.gov Metal-catalyzed C-H activation could potentially be employed to selectively functionalize the methyl group. However, the presence of multiple other functional groups in the molecule would present a significant challenge in terms of chemoselectivity.

| Functionalization Strategy | Reagents and Conditions | Potential Products | Challenges |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or UV light | 5-(Bromomethyl)-2-oxo-1,3-dioxane-5-carboxylic acid | Potential for over-halogenation and side reactions. |

| Deprotonation/Alkylation | n-BuLi, TMEDA; then an electrophile (e.g., RX, RCHO) | 5-(Functionalized alkyl)-2-oxo-1,3-dioxane-5-carboxylic acid derivatives | Requires very strong base; potential for competing reactions at other sites. |

| Metal-Catalyzed C-H Activation | Transition metal catalyst (e.g., Pd, Rh) and directing group | 5-(Functionalized methyl)-2-oxo-1,3-dioxane-5-carboxylic acid derivatives | Chemoselectivity due to multiple functional groups. |

Reactions Involving the Dioxane Ring Skeleton

The 1,3-dioxane ring itself is a cyclic acetal and is generally stable under neutral and basic conditions. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis would lead to the opening of the dioxane ring to afford 2,2-bis(hydroxymethyl)propanoic acid and carbonic acid (which would decompose to carbon dioxide and water).

The stability of the 1,3-dioxan-2-one ring is a critical factor in its synthetic utility. Kinetic studies on the hydrolysis of related cyclic acetals have shown that substitution at the 5-position can influence the rate of hydrolysis. thieme-connect.de The gem-dimethyl substitution in Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a related structure, is known to confer significant stability. mdpi.com A similar stabilizing effect can be expected for the 5-methyl group in this compound.

While the dioxane ring is generally robust, specific reactions that target the C-H bonds of the ring are conceivable, though likely to be challenging. Electrophilic substitution on the dioxane ring itself is not a common reaction pathway. academie-sciences.fr Radical reactions could potentially lead to functionalization at the C4 and C6 methylene positions, but selectivity would be a major issue.

Decarboxylation of the carboxylic acid group at high temperatures could lead to the formation of 5-methyl-1,3-dioxan-2-one. Aromatic carboxylic acids are known to undergo decarboxylation in high-temperature water, and similar reactivity might be observed for this compound under harsh conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | H3O+ | 2,2-bis(hydroxymethyl)propanoic acid + CO2 + H2O | Classic acetal cleavage. |

| Thermal Decarboxylation | High temperature | 5-methyl-1,3-dioxan-2-one + CO2 | Potential side reaction under harsh thermal conditions. |

Applications of 5 Methyl 2 Oxo 1,3 Dioxane 5 Carboxylic Acid in Advanced Organic Synthesis

Role as a Monomer in Polymer Chemistry

The strained six-membered ring of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid and its derivatives makes them excellent candidates for Ring-Opening Polymerization (ROP), a process that allows for the synthesis of well-defined polycarbonates. The presence of the carboxylic acid group provides a handle for further functionalization, enabling the design of polymers with tailored properties.

Organocatalysis has emerged as a powerful tool for the controlled polymerization of cyclic ester and carbonate monomers. For derivatives of MTC-COOH, such as 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC), dual catalyst systems are employed to achieve well-defined polymers. One such system utilizes a combination of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method yields homopolymers with low dispersity and high end-group fidelity, demonstrating the versatility of organocatalyzed ROP for creating functional polycarbonates. researchgate.net The resulting polymers, featuring pendant functional groups like propargyls, are amenable to post-polymerization modification, expanding their potential applications.

Enzymatic catalysis offers a green and highly selective alternative for polymerization. Research has shown that lipases, such as Novozym-435 and lipase (B570770) AK, can effectively catalyze the copolymerization of MTC-COOH with other cyclic monomers like trimethylene carbonate (TMC). mdpi.com This enzymatic approach allows for the direct polymerization of monomers containing unprotected carboxylic acid groups, which can be challenging for some traditional metal-based catalysts. mdpi.com The yield of the resulting copolymer is dependent on the proportion of MTC-COOH in the reaction mixture, reaching approximately 70% to 90%. mdpi.com This method facilitates the creation of copolymers with a linear chain structure and a designed composition, highlighting the potential of enzyme-catalyzed routes for producing functional biodegradable polymers. mdpi.com

The carboxylic acid group of MTC-COOH is a versatile anchor for introducing a wide array of functional moieties into the resulting polycarbonate backbone. By converting the carboxylic acid to an ester with a functional group, such as an allyl group in 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC), polymers with pendant reactive sites can be synthesized. researchgate.net These unsaturated bonds can be further modified through post-polymerization reactions, such as epoxidation. researchgate.net This strategy opens pathways to a diverse range of functional materials, including poly(ester-carbonates) that can be tailored for specific applications, such as advanced drug delivery systems or biocompatible materials for tissue engineering. researchgate.netresearchgate.net

Table 1: Functional Monomers Derived from MTC-COOH for ROP

| Monomer Name | Abbreviation | Functional Group | Polymerization Catalyst/Method | Resulting Polymer Feature |

| 5-Methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | MPC | Propargyl Ester | TU/DBU Organocatalyst | Pendant alkyne groups for click chemistry |

| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | MAC | Allyl Ester | Stannous Ethoxide | Pendant double bonds for epoxidation/thiol-ene reactions |

| This compound | MTC-COOH | Carboxylic Acid | Lipase (e.g., Novozym-435) | Pendant carboxylic acid groups |

To modulate the properties of materials derived from MTC-COOH, copolymerization with other biodegradable monomers is a common and effective strategy. L-lactide, a widely used monomer for producing the biocompatible and biodegradable polymer polylactide (PLA), is a frequent copolymerization partner. The copolymerization of L-lactide with a benzyl (B1604629) ester derivative of MTC-COOH (MTC-Bz) has been successfully carried out using a zinc complex, Zn[(acac)(L)H₂O], as an initiator in bulk at 120 °C. mdpi.com This approach allows for the incorporation of functional carbonate units into a polyester (B1180765) backbone, yielding poly(ester-carbonate)s. The properties of the resulting copolymer can be tuned by varying the molar ratio of the comonomers. Subsequent deprotection of the benzyl group restores the carboxylic acid functionality, providing a route to polyacids. mdpi.com

Table 2: Copolymerization of MTC-Bz and L-Lactide

| Initiator | Temperature (°C) | Monomer 1 | Monomer 2 | Resulting Copolymer |

| Zn[(acac)(L)H₂O] | 120 | MTC-Bz | L-Lactide | Poly(MTC-Bz-co-L-Lactide) |

Mechanistic Investigations and Computational Studies on 5 Methyl 2 Oxo 1,3 Dioxane 5 Carboxylic Acid

Elucidation of Reaction Mechanisms and Kinetics

While specific kinetic studies on 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid are not extensively documented in the public domain, its structure, featuring a cyclic carbonate (a diester) and a carboxylic acid, suggests several plausible reaction mechanisms. The primary reactions of interest are hydrolysis and decarboxylation, which are fundamental to the stability and reactivity of the molecule.

The hydrolysis of the cyclic carbonate moiety likely proceeds through a mechanism analogous to that of general ester hydrolysis. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of one of the alcohol groups, leading to the opening of the dioxane ring. This process is reversible and is the microscopic reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ring is subsequently opened by the elimination of an alkoxide, which is then protonated by the solvent or upon workup. This process is generally irreversible.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another key reaction. For many β-keto acids and related compounds, decarboxylation can occur upon heating. However, for this compound, the stability of the resulting carbanion or the transition state leading to it would be a determining factor in the feasibility and conditions required for this reaction.

The kinetics of these reactions would be influenced by factors such as pH, temperature, and the presence of catalysts. A hypothetical kinetic study could involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC).

| Reaction Type | General Conditions | Expected Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | 2,2-bis(hydroxymethyl)propanoic acid, Carbon dioxide |

| Base-Catalyzed Hydrolysis | Aqueous base, heat | Salt of 2,2-bis(hydroxymethyl)propanoic acid, Carbonate |

| Thermal Decarboxylation | Heat | 5-Methyl-1,3-dioxan-2-one, Carbon dioxide |

Conformational Analysis and Structural Dynamics

The 1,3-dioxane (B1201747) ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For 5-substituted 1,3-dioxanes, the conformational preference is influenced by the steric and electronic effects of the substituents.

Computational studies on related 5-substituted 1,3-dioxanes have shown that the energy difference between the axial and equatorial conformers is a key factor in determining the dominant conformation. The presence of the sp²-hybridized carbonyl carbon at the C2 position will also influence the ring geometry, potentially leading to a flattening of that end of the ring. The structural dynamics of the molecule would involve not only the ring inversion but also the rotation of the carboxylic acid group. These dynamic processes can be studied using variable-temperature NMR spectroscopy.

| Conformer | Methyl Group Position | Carboxylic Acid Group Position | Relative Stability |

| Chair 1 | Axial | Equatorial | Less Stable (predicted) |

| Chair 2 | Equatorial | Axial | More Stable (predicted) |

Theoretical Calculations and Quantum Chemical Modeling

Theoretical calculations and quantum chemical modeling are powerful tools for investigating the properties of molecules like this compound, especially when experimental data is scarce.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure of the molecule. These calculations can provide insights into:

Molecular Orbital Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution : Mapping the electron density can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms are nucleophilic.

Electrostatic Potential Maps : These maps provide a visual representation of the charge distribution and can be used to predict how the molecule will interact with other charged or polar species.

Based on these calculations, reactivity indices such as Fukui functions can be derived to predict the most likely sites for nucleophilic and electrophilic attack. For example, the carbonyl carbon of the cyclic carbonate is a probable site for nucleophilic attack, leading to ring-opening.

Computational chemistry can also be used to simulate various spectroscopic properties, which can aid in the interpretation of experimental data or provide predictions where experimental data is unavailable.

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for different conformations of the molecule. By comparing these calculated spectra with experimental data, the dominant conformation in solution can be determined.

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum to specific functional groups and motions within the molecule. For this compound, characteristic peaks for the C=O stretching of the carbonate and the carboxylic acid, as well as the O-H stretching of the carboxylic acid, would be of particular interest.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals for the methyl group protons, the methylene (B1212753) protons of the dioxane ring, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carbonate and carboxylic acid, the quaternary carbon at C5, the methyl carbon, and the methylene carbons of the dioxane ring. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the cyclic carbonate and the carboxylic acid, and a broad O-H stretching band for the carboxylic acid. |

Advanced Analytical Methodologies for Research Characterization of 5 Methyl 2 Oxo 1,3 Dioxane 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous assignment of atoms and confirmation of the cyclic carbonate structure.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. For the parent compound, distinct signals are expected for the methyl protons, the methylene (B1212753) protons of the dioxane ring, and the acidic proton of the carboxylic acid. The multiplicity of the methylene proton signals can provide conformational information about the six-membered ring. During synthesis, the disappearance of signals from starting materials and the appearance of characteristic peaks for the product allow for real-time reaction monitoring. acs.orgmdpi.com

¹³C NMR spectroscopy is equally crucial for confirming the carbon skeleton. The carbonyl carbon of the cyclic carbonate and the carboxylic acid carbon exhibit characteristic downfield chemical shifts. The quaternary carbon at the 5-position, the methyl carbon, and the methylene carbons of the ring all have distinct and predictable chemical shifts. The combination of ¹H and ¹³C NMR data provides a comprehensive structural confirmation. Research on related 1,3-dioxane (B1201747) derivatives has established typical chemical shift ranges for these structures. nih.govresearchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift Range (ppm) |

| C=O (carbonate) | 150 - 165 |

| C=O (carboxylic acid) | 170 - 185 libretexts.org |

| C5 (quaternary) | 40 - 50 |

| CH₂ (ring) | 60 - 75 |

| CH₃ | 15 - 25 |

Note: These are approximate chemical shift ranges and can be influenced by solvent and substitution.

Mass Spectrometry Techniques (e.g., ESI-MS) for Product Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this class of compounds due to its soft ionization nature, which typically keeps the molecular ion intact.

In positive-ion mode ESI-MS, the compound is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. For instance, the loss of carbon dioxide (CO₂) from the cyclic carbonate ring is a characteristic fragmentation pathway. Cleavage of the carboxylic acid group is also a commonly observed fragmentation. The study of these fragmentation patterns helps to piece together the molecular structure. sciepublish.commdpi.com

Interactive Data Table: Predicted ESI-MS Adducts for this compound (C₆H₈O₅) uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 161.04445 |

| [M+Na]⁺ | 183.02639 |

| [M+K]⁺ | 199.00033 |

| [M-H]⁻ | 159.02989 |

X-ray Diffraction Analysis for Solid-State Structural Determination

The analysis of the crystal structure of related 1,3-dioxane derivatives reveals important conformational details. For instance, the six-membered dioxane ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation can be determined from the crystallographic data. In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, it has been shown that the carboxyl group occupies an equatorial position on the 1,3-dioxane ring. nih.gov This type of detailed structural information is invaluable for understanding the molecule's physical and chemical properties. nih.govresearchgate.net

Chromatographic Techniques (e.g., HPLC, TLC) in Reaction Analysis and Purification

Chromatographic techniques are essential for both monitoring the progress of reactions that produce this compound and for the purification of the final product.

Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. This allows chemists to determine the optimal reaction time and conditions.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of the target compound. Analytical HPLC can be used to assess the purity of the final product by separating it from any unreacted starting materials or byproducts. Preparative HPLC can then be employed to isolate the pure compound in larger quantities. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase is critical for achieving good separation. Vendor documentation for this compound often includes HPLC data to demonstrate the purity of their material. bldpharm.com

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of functionalized six-membered cyclic carbonates is a key area of development. Traditional methods often rely on hazardous reagents, but future research is geared towards greener, more efficient catalytic systems.

Recent advancements include the development of a novel "polycondensation-depolymerization" tandem strategy. gfzxb.org This method first involves the polycondensation of 1,3-diols with dialkyl carbonates to create low-molecular-weight polycarbonates, which are then catalytically depolymerized to yield the desired six-membered cyclic carbonates with high efficiency. gfzxb.org Alkali metal alkoxides have shown superior catalytic activity in the depolymerization step. gfzxb.org Another promising avenue is the use of calcium-based catalyst systems. For instance, a system combining calcium iodide, a dicyclohexyl-functionalized 18-crown-6 (B118740) ether, and triphenylphosphane has proven effective for the synthesis of challenging cyclic carbonates from bio-derived epoxides and carbon dioxide (CO2) under mild conditions, such as 45 °C and 0.5 MPa of CO2 pressure. acs.org

Organocatalysis also presents a metal-free alternative for cyclic carbonate synthesis. rsc.org The development of highly active organocatalysts, including quaternary ammonium (B1175870) salts and various nitrogen-containing bases, continues to be a major focus. rsc.org Furthermore, new catalytic routes are being explored for the direct coupling of epoxides and CO2 to afford polymerizable bicyclic six-membered carbonates, a process where the stereochemistry of the substrate plays a crucial role in directing the reaction pathway. researchgate.net These advanced catalytic methodologies could be adapted for the high-yield, sustainable synthesis of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid from readily available precursors.

Exploration of New Functional Polymeric Materials

The primary application for this compound is as a monomer for ring-opening polymerization (ROP) to create functional aliphatic polycarbonates. ibm.comdiva-portal.org These polymers are of great interest due to their biodegradability and biocompatibility, making them suitable for biomedical applications. diva-portal.orgnih.gov The pendant carboxylic acid and methyl groups on the monomer unit allow for the creation of polymers with tailored properties.

The carboxylic acid group is particularly valuable as it provides a handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional molecules. diva-portal.org This opens up possibilities for creating advanced drug delivery systems, where the polymer acts as a biodegradable carrier. nih.govibm.com Research into polycarbonates derived from other functional monomers, such as those with allyl or hydroxyl groups, has demonstrated the versatility of this approach. nih.govresearchgate.net For example, enantiomerically pure functional polycarbonates have been synthesized from a monomer derived from naturally occurring L-tartaric acid, with the resulting polymer's pendant hydroxyl groups expected to enhance biodegradability and utility in drug delivery. nih.gov

Furthermore, the structure of the polymer backbone, derived from a six-membered ring, can impart desirable thermal and mechanical properties. researchgate.net The exploration of copolymers, blending this compound with other cyclic monomers like lactides or trimethylene carbonate, would enable the fine-tuning of properties such as degradation rate, crystallinity, and mechanical strength to meet the demands of specific applications, from tissue engineering scaffolds to degradable adhesives. diva-portal.orgresearchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new materials and for optimizing polymerization processes. rsc.orgbohrium.com Advanced computational studies are expected to play a crucial role in understanding and predicting the behavior of this compound in polymerization reactions.

DFT investigations have been successfully used to elucidate the mechanisms of ring-opening polymerization for other substituted cyclic carbonates. rsc.orgrsc.orgmdpi.com These studies can detail the multi-step process of initiation and propagation, identify rate-limiting steps, and clarify the role of the catalyst and initiator. rsc.orgmdpi.com For instance, DFT calculations have been employed to study the ROP of γ-methyl substituted six-membered cyclic carbonates, providing insights into the reaction's regioselectivity and confirming that the ring-opening preferably occurs at the most hindered oxygen-acyl bond. rsc.org

By applying these computational methods to this compound, researchers can predict its polymerizability, investigate the effects of its substituent groups on the reaction mechanism, and screen potential catalysts in silico to identify the most efficient candidates. mdpi.com This computational-chemistry-assisted approach can accelerate the development of novel catalyst structures and optimize reaction conditions, leading to better control over polymer properties like molecular weight and CO2 content. mdpi.comchemrxiv.org Ultimately, this allows for the targeted design of polycarbonates with predefined characteristics for specific high-value applications.

Integration into Emerging Synthetic Methodologies

The synthesis and utilization of this compound are well-aligned with major trends in sustainable and green chemistry. nih.gov Future research will focus on integrating its production into environmentally benign and atom-economical synthetic frameworks.

A key emerging methodology is the use of carbon dioxide as a renewable C1 building block. nih.govresearchgate.netresearchgate.net The synthesis of cyclic carbonates from CO2 and diols or epoxides is a 100% atom-efficient reaction and represents a promising route for CO2 utilization. nih.govresearchgate.net Methodologies are being developed that allow for the one-step synthesis of functionalized cyclic carbonates from diols and CO2 at atmospheric pressure and ambient temperature, often facilitated by an optimal base like N,N-tetramethylethylenediamine (TMEDA). ibm.com These methods simplify the preparation of monomers and avoid hazardous reagents. ibm.comibm.com

Another innovative and sustainable approach is the chemical upcycling of commodity polymers. ibm.comacs.org Research has demonstrated that functionalized six-membered cyclic carbonates can be obtained in high yields through the organocatalytic depolymerization of waste bisphenol A polycarbonate (BPA-PC). ibm.comacs.org This strategy uses a common plastic waste as an inexpensive and sustainable source of carbonate, addressing the challenge of plastic pollution while producing valuable chemical monomers. ibm.comacs.org Integrating the synthesis of this compound into such circular economy models represents a significant future direction, turning a greenhouse gas or a waste product into a precursor for advanced, functional, and biodegradable materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like substituted diols and carbonyl derivatives. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (a structurally related compound) is synthesized via acid-catalyzed reactions under reflux conditions. Optimization includes controlling stoichiometry, temperature (e.g., reflux at 100–120°C), and catalysts (e.g., p-toluenesulfonic acid). Recrystallization from ethanol/water mixtures is commonly used for purification .

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and Fourier-transform infrared spectroscopy (FTIR) are standard for purity assessment. FTIR peaks at 1750–1780 cm⁻¹ (C=O stretching) and 1150–1250 cm⁻¹ (C-O-C ether vibrations) confirm functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) further validates structural integrity, with characteristic shifts for methyl groups (~1.3 ppm) and dioxane ring protons (~4.5 ppm) .

Q. What analytical techniques are critical for characterizing its crystalline structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, studies on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid revealed a chair conformation for the dioxane ring, with bond angles (e.g., O3–C4–C8 = 110.86°) and torsion angles (e.g., O1–C1–C2–C5 = 22.55°) critical for understanding steric and electronic interactions. Data refinement software like SHELX ensures accuracy in crystallographic parameters .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives or analogs of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. Reaction path searches using quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates, reducing trial-and-error experimentation. Molecular dynamics simulations further assess solvent effects on stability .

Q. What mechanistic insights explain contradictions in reactivity data for its esterification reactions?

- Methodological Answer : Competing pathways (e.g., nucleophilic acyl substitution vs. acid-catalyzed esterification) may cause discrepancies. Kinetic studies using in situ FTIR or mass spectrometry can track intermediate formation. For instance, steric hindrance from the 5-methyl group slows esterification rates, requiring optimized catalysts (e.g., DCC/DMAP) or elevated temperatures (80–100°C) .

Q. How does crystal packing influence the compound’s physicochemical properties?

- Methodological Answer : SCXRD data for analogs show that hydrogen-bonding networks (e.g., carboxylic acid dimers) and van der Waals interactions govern melting points and solubility. For 2,2,5-trimethyl derivatives, the anhydride form (vs. free acid) exhibits tighter packing due to reduced hydrogen bonding, lowering solubility in polar solvents .

Q. What strategies address challenges in enantioselective synthesis of its chiral derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity. HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, while circular dichroism (CD) spectroscopy confirms optical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.